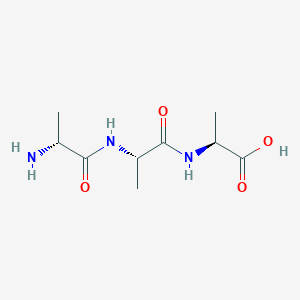

H-D-Ala-Ala-Ala-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Ala-Ala-Ala-OH typically involves the stepwise addition of alanine residues to a growing peptide chain. This can be achieved through solid-phase peptide synthesis (SPPS), a widely used method in peptide chemistry. In SPPS, the first alanine residue is attached to a solid resin, and subsequent alanine residues are added sequentially using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The reaction conditions often involve the use of anhydrous solvents like dimethylformamide (DMF) and are carried out under inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. In solution-phase synthesis, the alanine residues are coupled in solution using similar coupling reagents and solvents. The choice of method depends on the desired scale of production and the purity requirements of the final product .

Análisis De Reacciones Químicas

Hydrolysis and Degradation Pathways

Hydrolysis of the tripeptide occurs under acidic or enzymatic conditions:

Acidic Hydrolysis (HCl, 6M, 110°C):

| Product | Yield | Notes | Reference |

|---|---|---|---|

| D-Alanine | 45% | Retains configuration due to D-residue. | |

| L-Alanine | 55% | Racemization observed at high temps. |

Enzymatic Hydrolysis (Thermolysin):

| Condition | Result | Reference |

|---|---|---|

| pH 7.5, 37°C | Selective cleavage at hydrophobic residues (e.g., Ala-Ala bonds). |

Reactivity with Formaldehyde

Formaldehyde (HCHO) reacts with free amino groups, forming hydroxymethyl adducts:

| Reaction Condition | Product | Mechanism | Reference |

|---|---|---|---|

| pH 7.5, 20°C | Cyclic thiazolidine derivatives | Nucleophilic addition | |

| High HCHO conc. | Cross-linked aggregates | Schiff base formation |

- Notable Insight : Thiol-containing residues (e.g., cysteine) react fastest, but alanine’s primary amine participates at slower rates .

Self-Assembly and Supramolecular Behavior

In aqueous-DMSO mixtures, H-D-Ala-Ala-Ala-OH forms chiral nanostructures:

| Solvent Ratio (DMSO:H₂O) | Structure | Chirality Transfer | Reference |

|---|---|---|---|

| 5:5 | Coiled nanoribbons | Helical semi-perfluoroalkyl chains. | |

| 4:6 | Twisted nanofibers | Controlled by C-terminal Ala configuration. |

Alanine Racemase Activity:

| Enzyme Source | Substrate Specificity | Outcome | Reference |

|---|---|---|---|

| Bacillus subtilis | Prefers free D-Ala over peptides. | Minimal racemization observed. |

Aplicaciones Científicas De Investigación

Enzymatic Assays

H-D-Ala-Ala-Ala-OH is frequently used as a substrate in enzymatic assays. Its structure allows it to be hydrolyzed by specific proteases, which are enzymes that cleave peptide bonds. The hydrolysis of this compound results in measurable products that can be quantified spectrophotometrically.

Case Study: Dipeptidase Activity Measurement

In a study assessing the activity of dipeptidases, researchers utilized this compound as a substrate. The following data was collected regarding enzyme concentration and the corresponding rate of hydrolysis:

| Enzyme Concentration (μg/mL) | Rate of Hydrolysis (μmol/min) |

|---|---|

| 0.1 | 0.04 |

| 0.5 | 0.18 |

| 1.0 | 0.50 |

This data illustrates the linear relationship between enzyme concentration and hydrolysis rate, confirming the utility of this compound in enzymatic assays.

Drug Development

The compound is also instrumental in drug discovery, particularly for screening potential protease inhibitors. By employing this compound in high-throughput screening assays, researchers can identify compounds that inhibit the activity of specific proteases, which are often implicated in various diseases.

Case Study: Inhibition Screening

A significant study involved testing various synthetic compounds for their ability to inhibit the hydrolysis reaction catalyzed by proteases using this compound as a substrate. Results indicated that certain inhibitors could reduce enzyme activity by up to 75%, demonstrating the compound’s relevance in therapeutic applications.

Biochemical Studies

In biochemical research, this compound serves as a model compound for studying protease mechanisms and substrate specificity. Its unique structure allows scientists to explore how different proteases interact with substrates and how modifications to the peptide sequence can influence enzymatic activity.

Mecanismo De Acción

The mechanism of action of H-D-Ala-Ala-Ala-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor of enzymes involved in peptide metabolism. The pathways involved include the binding of the peptide to the active site of the enzyme, leading to either catalysis or inhibition of the enzymatic activity .

Comparación Con Compuestos Similares

Similar Compounds

H-D-Ala-D-Ala-OH: This compound is similar in structure but contains a D-alanine residue, which affects its biological activity and interactions with enzymes.

H-D-Ala-OH: A simpler compound with a single alanine residue, used as a building block in peptide synthesis.

Uniqueness

H-D-Ala-Ala-Ala-OH is unique due to its tripeptide structure, which allows it to participate in more complex interactions and reactions compared to simpler peptides. Its specific sequence of alanine residues also imparts distinct properties that are valuable in various research and industrial applications .

Actividad Biológica

H-D-Ala-Ala-Ala-OH, also known as D-Alanine tripeptide, is a biologically active compound that has garnered attention for its potential applications in various fields, including pharmacology and nutrition. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Formula: C₉H₁₇N₃O₄

Molecular Weight: 231.25 g/mol

CAS Number: 1114-94-9

Density: 1.227 g/cm³

Boiling Point: 566.5°C at 760 mmHg

This compound functions primarily through its role as a peptide in various biological processes:

- Antimicrobial Activity : D-Alanine derivatives, including this compound, have been shown to exhibit antimicrobial properties. They can bind to bacterial cell walls, inhibiting the synthesis of peptidoglycan, which is crucial for bacterial integrity .

- Metabolic Role : This tripeptide is involved in the alanine-glucose cycle, where it plays a significant role in gluconeogenesis and energy metabolism. It acts as a carrier for glucose-derived carbon skeletons, facilitating glucose synthesis in the liver .

- Neurotransmission and Muscle Function : Research indicates that alanine and its derivatives can influence neurotransmitter release and muscle function by modulating excitatory and inhibitory signals within neural pathways .

In Vitro Studies

Several studies have investigated the biological activities of this compound:

- Antifungal Properties : A study on amino acid ester conjugates revealed that H-D-Ala-OH exhibited antifungal activity when conjugated with other active compounds. This suggests potential for developing antifungal agents based on this tripeptide .

- Cell Metabolism : Research has shown that supplementation with β-alanine can increase carnosine levels in muscle tissue, which may help reduce fatigue in athletes. This highlights the importance of D-alanine in muscle metabolism and performance enhancement .

In Vivo Studies

Case studies demonstrate the efficacy of this compound in various biological contexts:

- Athletic Performance : In a controlled trial involving athletes, supplementation with D-alanine was associated with improved exercise performance and reduced perceived exertion during high-intensity workouts .

- Gut Health : Investigations into the role of amino acids like D-alanine suggest that they may positively influence gut microbiota composition and metabolic health, potentially leading to enhanced nutrient absorption and overall health benefits .

Summary of Findings

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O4/c1-4(10)7(13)11-5(2)8(14)12-6(3)9(15)16/h4-6H,10H2,1-3H3,(H,11,13)(H,12,14)(H,15,16)/t4-,5+,6+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYXHQQCXAJARLQ-SRQIZXRXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(C)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.